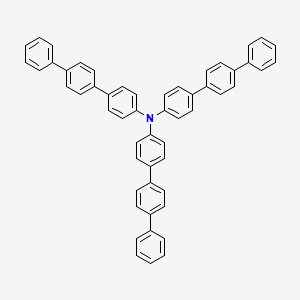
Tri-(p-terphenyl-4-yl) amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-(p-terphenyl-4-yl) amine is a starburst precursor molecule based on π-electron systems. It is known for its relatively high glass-transition temperature of 132°C . This compound is part of a novel class of amorphous molecular materials, which makes it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-(p-terphenyl-4-yl) amine involves the Stevens rearrangement of ammonium ylides. This domino reaction includes β-elimination of secondary amine, forming a conjugated dienyne, which then forms a cyclic allene intermediate through an electrocyclic reaction. The subsequent 1,3- or 1,5-hydride shift rapidly produces the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Stevens rearrangement is a classical reaction often used in the synthesis of natural products and practically important amines of various structures .
Chemical Reactions Analysis
Types of Reactions
Tri-(p-terphenyl-4-yl) amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are stable in solution.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include peroxides and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions often involve the use of catalysts like palladium in Suzuki coupling reactions.
Major Products Formed
Oxidation: Radical cations with strong absorption in the near-infrared region.
Reduction: Reduced amine derivatives.
Substitution: Various substituted terphenyl derivatives.
Scientific Research Applications
Tri-(p-terphenyl-4-yl) amine has a wide range of scientific research applications:
Chemistry: Used as a precursor for amorphous molecular materials with high glass-transition temperatures.
Medicine: Research is ongoing into its potential use in medical applications, particularly in drug development.
Industry: Used in the development of organic electroluminescent devices as a novel blue-emitting material.
Mechanism of Action
The mechanism of action of Tri-(p-terphenyl-4-yl) amine involves its π-electron system, which allows it to form stable radical cations upon oxidation. These radical cations exhibit strong absorption in the near-infrared region, making them useful in various optical applications . The compound’s molecular targets and pathways are primarily related to its ability to undergo charge transfer and form exciplexes, which are crucial in organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
Similar Compounds
Tri(biphenyl-4-yl)amine: Another starburst precursor molecule with a lower glass-transition temperature of 76°C.
Triphenylamine: Known for its use in near-infrared absorbing dyes.
Uniqueness
Tri-(p-terphenyl-4-yl) amine is unique due to its higher glass-transition temperature and its ability to form stable radical cations with strong near-infrared absorption . This makes it particularly valuable in the development of advanced materials for optical and electronic applications.
Properties
IUPAC Name |
4-(4-phenylphenyl)-N,N-bis[4-(4-phenylphenyl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H39N/c1-4-10-40(11-5-1)43-16-22-46(23-17-43)49-28-34-52(35-29-49)55(53-36-30-50(31-37-53)47-24-18-44(19-25-47)41-12-6-2-7-13-41)54-38-32-51(33-39-54)48-26-20-45(21-27-48)42-14-8-3-9-15-42/h1-39H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEELZNKFYGCZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H39N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














